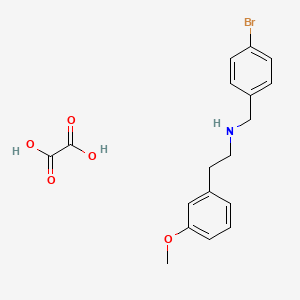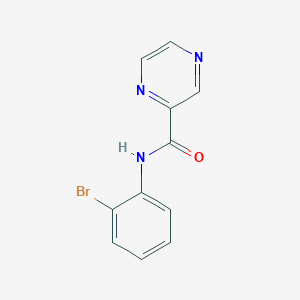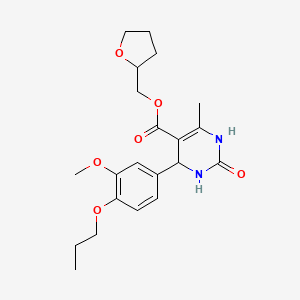![molecular formula C21H24N2O4 B5142915 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 424.51 g/mol.
科学研究应用
2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in various scientific research areas. One of the main applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that regulates cell survival and growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is relatively expensive, and its synthesis requires specialized equipment and expertise. This compound is also not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One of the future directions is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound can help in the development of more targeted and effective therapies. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Studying the pharmacokinetics and pharmacodynamics of this compound can help in the development of more effective dosing regimens. Additionally, future studies can investigate the potential applications of this compound in other scientific research areas, such as cardiovascular disease and diabetes.
合成方法
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-(1-piperidinylcarbonyl)phenylhydrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been reported in various research articles, and the yield of the product can be improved by optimizing the reaction conditions.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-11-5-6-12-19(18)27-15-20(24)22-17-10-4-3-9-16(17)21(25)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGZVGZTOWJFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)

![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![2,4-dichloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142895.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)